1-[4-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one
Description
1-[4-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one is a complex organic compound that features a combination of oxadiazole, piperazine, and thiazole moieties. These heterocyclic structures are known for their significant biological and pharmacological activities, making this compound of interest in various fields of scientific research.
Properties
IUPAC Name |
1-[4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2S/c1-3-14-18-16(23-19-14)12(2)20-6-8-21(9-7-20)15(22)5-4-13-10-24-11-17-13/h10-12H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZOCLFUDHQAGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C(C)N2CCN(CC2)C(=O)CCC3=CSC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, followed by the formation of the piperazine and thiazole rings. Each step requires specific reagents and conditions, such as the use of acetic anhydride, phosphorus oxychloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential in the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-[4-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[4-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: Known for their antimicrobial and antiviral activities.
Piperazine derivatives: Commonly used in pharmaceuticals for their psychoactive and anti-parasitic properties.
Thiazole derivatives: Studied for their anticancer and anti-inflammatory effects.
Uniqueness
1-[4-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one is unique due to its combination of three different heterocyclic rings, each contributing to its diverse biological activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
